n6glycllysineacetate

Description

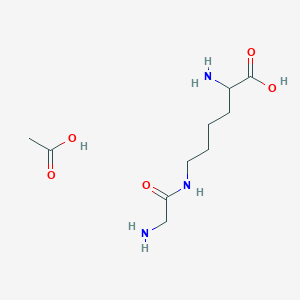

N6glycllysineacetate, systematically named acetic acid, 2-amino-6-[(2-aminoacetyl)amino]hexanoic acid, is a modified lysine derivative featuring a glycyl (aminoacetyl) substitution at the ε-amino position and an acetate group. Its structure combines lysine’s backbone with glycine and acetate moieties, enabling unique reactivity in analytical workflows.

Properties

CAS No. |

5460-54-8 |

|---|---|

Molecular Formula |

C10H21N3O5 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

acetic acid;2-amino-6-[(2-aminoacetyl)amino]hexanoic acid |

InChI |

InChI=1S/C8H17N3O3.C2H4O2/c9-5-7(12)11-4-2-1-3-6(10)8(13)14;1-2(3)4/h6H,1-5,9-10H2,(H,11,12)(H,13,14);1H3,(H,3,4) |

InChI Key |

PDXJQCGHIWLBFP-UHFFFAOYSA-N |

SMILES |

CC(=O)O.C(CCNC(=O)CN)CC(C(=O)O)N |

Canonical SMILES |

CC(=O)O.C(CCNC(=O)CN)CC(C(=O)O)N |

Other CAS No. |

5460-54-8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid; 2-amino-6-[(2-aminoacetyl)amino]hexanoic acid typically involves the reaction of 6-aminohexanoic acid with acetic anhydride and 2-aminoacetic acid under controlled conditions . The reaction is carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, with continuous monitoring and quality control to ensure the consistency of the product .

Chemical Reactions Analysis

Types of Reactions

n6glycllysineacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .

Scientific Research Applications

n6glycllysineacetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in various biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects, particularly in the inhibition of plasminogen activation and fibrinolysis.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of acetic acid; 2-amino-6-[(2-aminoacetyl)amino]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound promotes the rapid dissociation of plasmin, thereby inhibiting the activation of plasminogen and subsequent fibrinolysis . It also inhibits the binding of plasminogen to activated platelets and the activation of the first component of the complement system .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

N6glycllysineacetate vs. Pyridinium Acetate

Pyridinium acetate (C₇H₉NO₂) is a distinct compound often mislabeled in some databases as synonymous with this compound . However, Pyridinium acetate consists of pyridine conjugated with acetic acid, serving primarily as a buffer or catalyst in organic synthesis. In contrast, this compound’s lysine-derived structure suggests applications in biomolecular tagging or enzymatic studies.

| Property | This compound | Pyridinium Acetate |

|---|---|---|

| Molecular Formula | Not explicitly reported* | C₇H₉NO₂ |

| Molecular Weight | ~217.23 g/mol (estimated) | 139.15 g/mol |

| Functional Groups | Lysine, glycine, acetate | Pyridine, acetate |

| Key Applications | Glycan labeling, biochemistry | Organic synthesis, buffering |

| Analytical Methods | HPLC, mass spectrometry (MS) | NMR, IR spectroscopy |

*Note: The exact molecular formula of this compound is inferred from its systematic name but requires further validation.

This compound vs. 2-Aminobenzamide Derivatives

2-Aminobenzamides (e.g., 2-AB) are widely used in glycan analysis due to their fluorescent properties . While this compound lacks inherent fluorescence, its acetylated lysine structure may enhance stability in enzymatic assays or chromatography. Comparative studies highlight:

- Labeling Efficiency : 2-AB derivatives exhibit superior fluorescence for glycan detection, whereas this compound’s utility lies in covalent modification of biomolecules .

- Sample Preparation: this compound may require optimized derivatization protocols, similar to challenges noted in N-glycan labeling workflows .

Analytical Techniques

Research Implications and Gaps

This compound’s role in glycobiology remains underexplored compared to established reagents like 2-AB. Key research priorities include:

Protocol Standardization: Development of reproducible sample preparation methods, addressing variability noted in labeling workflows .

Structural Validation : Clarification of molecular formula and salt forms through advanced spectrometry.

Application Expansion : Testing its efficacy in site-specific glycosylation studies or as a stable isotope label.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.